molecular formula C14H15ClINO4 B13854499 Diethyl 2-((3-chloro-4-iodophenylamino)methylene)malonate

Diethyl 2-((3-chloro-4-iodophenylamino)methylene)malonate

Cat. No.: B13854499
M. Wt: 423.63 g/mol
InChI Key: FSVBSEZHMKUYNN-UHFFFAOYSA-N
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Description

Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

The synthesis of diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate typically involves a multi-step process. One common method includes the reaction of diethyl malonate with 3-chloro-4-iodoaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then reacts with the aniline derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate can undergo various chemical reactions, including:

Common reagents used in these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and iodo groups, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate can be compared with other similar compounds such as diethyl malonate and its derivatives. These compounds share the ester functional group and can undergo similar types of reactions, but the presence of the chloro and iodo substituents in diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate imparts unique reactivity and potential applications. Similar compounds include:

These comparisons highlight the unique aspects of diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate, particularly its potential for specialized applications in various fields of research.

Properties

Molecular Formula

C14H15ClINO4

Molecular Weight

423.63 g/mol

IUPAC Name

diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate

InChI

InChI=1S/C14H15ClINO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-12(16)11(15)7-9/h5-8,17H,3-4H2,1-2H3

InChI Key

FSVBSEZHMKUYNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)I)Cl)C(=O)OCC

Origin of Product

United States

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